molecular formula C45H76O2 B13451674 7-Dehydrocholesterol Oleate

7-Dehydrocholesterol Oleate

Cat. No.: B13451674
M. Wt: 649.1 g/mol
InChI Key: PYEXWYYCAOKUQC-BJEGVENASA-N
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Description

Contextualization of 7-Dehydrocholesterol (B119134) within Sterol Metabolism and Vitamin D Precursor Pathways

7-Dehydrocholesterol is an intermediate in the Kandutsch-Russell pathway, the primary route for cholesterol biosynthesis in mammals. nih.gov The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step, reducing the C7-C8 double bond of 7-DHC to form cholesterol. nih.govnih.gov This process is vital for maintaining cellular cholesterol homeostasis, which is essential for cell membrane structure and function, as well as for the synthesis of steroid hormones and bile acids. libretexts.org

Simultaneously, 7-DHC present in the skin serves as the direct precursor to vitamin D3 (cholecalciferol). wikipedia.orgzelens.com Upon exposure to ultraviolet B (UVB) radiation from sunlight, 7-DHC undergoes a photochemical reaction to form previtamin D3, which then isomerizes to vitamin D3. wikipedia.orgtaylorandfrancis.com This cutaneous synthesis is the primary source of vitamin D for humans and many other vertebrates. nih.gov The active form of vitamin D, calcitriol, is critical for calcium and phosphate (B84403) regulation, bone health, and various other physiological functions. taylorandfrancis.com

Overview of 7-Dehydrocholesterol Fatty Acid Esters in Biological Systems

In biological systems, 7-DHC can be esterified with fatty acids, forming 7-dehydrocholesteryl esters. This process is analogous to the esterification of cholesterol. libretexts.org The esterification of the 3β-hydroxyl group of sterols is primarily carried out by two enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) within cells. libretexts.org These enzymes facilitate the attachment of a fatty acid to the sterol molecule.

While much of the focus has been on free 7-DHC, its fatty acid esters are also present in tissues and plasma. nih.gov Research indicates that these esters can serve as a storage form of the provitamin D3. researcher.life In conditions where DHCR7 activity is impaired, such as in Smith-Lemli-Opitz syndrome (SLOS), there is an accumulation of both 7-DHC and its esters. nih.govresearchgate.net

Significance of 7-Dehydrocholesterol Oleate as a Specific Ester Derivative in Research

Among the various fatty acid esters of 7-DHC, this compound, the ester formed with oleic acid, has been a subject of specific research interest. Oleic acid is a common monounsaturated fatty acid in biological systems. The study of this compound is significant for several reasons:

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1

InChI Key

PYEXWYYCAOKUQC-BJEGVENASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Biosynthetic and Metabolic Pathways of 7 Dehydrocholesterol

Endogenous Synthesis of 7-Dehydrocholesterol (B119134)

The formation of 7-DHC within the body is a finely regulated process occurring as part of the broader cholesterol biosynthesis pathway.

The enzyme Sterol C5-Desaturase (SC5D), also known as lathosterol (B1674540) oxidase, is responsible for the direct synthesis of 7-Dehydrocholesterol. wikipedia.orggenecards.org This enzyme catalyzes the dehydrogenation of lathosterol at the C5 position, introducing a double bond and forming 7-DHC. genecards.orgwikipedia.org This reaction is a critical, penultimate step in the cholesterol synthesis pathway. nih.gov Mutations in the SC5D gene can lead to a rare autosomal recessive disorder called lathosterolosis, which is characterized by an accumulation of lathosterol and a deficiency in cholesterol. nih.gov

Table 1: Key Enzymes in 7-Dehydrocholesterol Metabolism

Enzyme Gene Function Pathway
Sterol C5-Desaturase (SC5D) SC5D Converts lathosterol to 7-dehydrocholesterol Cholesterol Biosynthesis

Cholesterol biosynthesis in animals can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. 7-Dehydrocholesterol is the immediate precursor to cholesterol in the Kandutsch-Russell pathway. nih.govresearchgate.net This pathway is prominent in various tissues, including the skin. nih.gov In this pathway, after the formation of lathosterol, SC5D converts it to 7-DHC. The final step is the reduction of 7-DHC to cholesterol. nih.govresearchgate.net

Conversion of 7-Dehydrocholesterol to Cholesterol

The transformation of 7-DHC into cholesterol is the terminal step of the Kandutsch-Russell pathway, a reaction with significant biological implications.

The enzyme 3β-Hydroxysterol-Δ7-reductase, encoded by the DHCR7 gene, catalyzes the conversion of 7-Dehydrocholesterol to cholesterol. nih.govresearchgate.net This reaction involves the reduction of the C7-C8 double bond in the B ring of the sterol molecule, utilizing NADPH as a cofactor. nih.govgenecards.org The proper functioning of DHCR7 is essential for maintaining cholesterol homeostasis. researchgate.net A deficiency in DHCR7 activity, caused by mutations in the DHCR7 gene, leads to the developmental disorder Smith-Lemli-Opitz Syndrome (SLOS). nih.govrlbuht.nhs.uk This condition is characterized by a buildup of 7-DHC and a shortage of cholesterol. nih.govrlbuht.nhs.uk

The activity and expression of the DHCR7 enzyme are subject to complex regulatory mechanisms to ensure balanced cholesterol levels. Its expression is known to be regulated by the sterol-regulatory element binding protein 2 (SREBP2). nih.gov Research has also indicated that phosphorylation plays a role in controlling DHCR7 activity; the activity of the enzyme was observed to decrease when kinases such as AMP-activated protein kinase and protein kinase A were inhibited. nih.gov Furthermore, sterols themselves, including cholesterol and its precursors, can influence the stability and turnover of the DHCR7 protein. For instance, high levels of 7-DHC have been shown to accelerate the degradation of HMG-CoA reductase, a key rate-limiting enzyme in the earlier stages of cholesterol synthesis. nih.gov Vitamin D has also been found to reduce DHCR7 protein levels in a dose-dependent manner. nih.gov

Photochemical Conversion of 7-Dehydrocholesterol to Previtamin D3

In addition to its role as a cholesterol precursor, 7-DHC is fundamental to the synthesis of vitamin D3. wikipedia.org This process is initiated by exposure to ultraviolet B (UVB) radiation. wikipedia.org In the skin, 7-DHC absorbs UVB light, most effectively at wavelengths between 295 and 300 nm. wikipedia.org This absorption of photons triggers a photochemical reaction that opens the B-ring of the sterol molecule, resulting in the formation of previtamin D3. nih.govresearchgate.net This conversion is a non-enzymatic process. Following its formation, previtamin D3 undergoes a temperature-dependent thermal isomerization over several hours to form the stable vitamin D3 (cholecalciferol). nih.govresearchgate.net Overexposure to sunlight does not lead to vitamin D toxicity because the excess previtamin D3 is converted into inactive photoproducts like lumisterol (B196343) and tachysterol. nih.gov

Table 2: Products of 7-Dehydrocholesterol Photoconversion

Compound Formation Process
Previtamin D3 Photochemical ring-opening of 7-DHC by UVB light
Vitamin D3 (Cholecalciferol) Thermal isomerization of previtamin D3
Lumisterol Photochemical isomerization from previtamin D3

Subcellular Localization and Compartmentalization of 7-Dehydrocholesterol Biosynthesis Enzymes

The biosynthesis of 7-dehydrocholesterol (7-DHC) is a complex process involving a series of enzymatic reactions that are spatially organized within the cell. The precise subcellular localization of these enzymes is critical for the pathway's efficiency and regulation. In eukaryotes, the later stages of sterol biosynthesis, including the formation of 7-DHC, are predominantly associated with the endoplasmic reticulum and lipid droplets.

Endoplasmic Reticulum (ER) and Lipid Droplet (LD) Involvement

The endoplasmic reticulum (ER) is the principal site for the synthesis of the vast majority of cellular lipids, including sterols. embopress.orgcolby.edu Most of the enzymes involved in the post-squalene segment of the sterol biosynthesis pathway are integral membrane proteins embedded within the ER membrane. embopress.org Studies have confirmed that key enzymes in the cholesterol biosynthesis pathway, such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), are localized to the ER. nih.govresearchgate.net The ER provides the necessary environment and platform for these enzymes to function, facilitating the conversion of lanosterol (B1674476) through a series of intermediates to cholesterol, with 7-DHC being a crucial precursor. rlbuht.nhs.uk

Lipid droplets (LDs), once considered inert storage depots for neutral lipids like triacylglycerols and sterol esters, are now recognized as dynamic organelles that actively participate in lipid metabolism. nih.govnih.govfrontiersin.orgscilit.com There is a close functional and physical interaction between the ER and LDs, with LDs budding off from the ER membrane. nih.gov In the context of 7-DHC biosynthesis, LDs play a role in storing excess sterols and their precursors, thereby preventing potential lipotoxicity and maintaining cellular homeostasis. frontiersin.orgresearchgate.net Some enzymes of the sterol pathway have been found to be distributed between the ER and LDs. researchgate.net For instance, in Saccharomyces cerevisiae, post-squalene enzymes are found in both the ER and LDs, which can create challenges for the efficient catalysis and transfer of sterol intermediates. nih.gov

The dual localization of these enzymes highlights a sophisticated system of metabolic channeling. Intermediates synthesized in the ER can be trafficked to LDs for storage or further processing, and vice versa. This compartmentalization helps to regulate the metabolic flux and respond to the cell's changing demands for sterols.

Engineered Compartmentalization for Enhanced 7-Dehydrocholesterol Production in Microbial Hosts

The natural compartmentalization of biosynthetic pathways has inspired metabolic engineers to rationally redesign the subcellular localization of enzymes to improve the production of valuable compounds like 7-DHC in microbial hosts, particularly Saccharomyces cerevisiae. nih.gov Since S. cerevisiae is a robust and safe host for producing sterols, it has been extensively engineered for 7-DHC overproduction. nih.govnih.govacs.orgnih.gov

The core strategy involves redirecting metabolic flux towards 7-DHC by blocking competing pathways, such as ergosterol (B1671047) biosynthesis, and introducing a heterologous enzyme, DHCR24, to convert intermediates to 7-DHC. nih.govacs.orgnih.gov However, the distribution of the native post-squalene enzymes between the ER and LDs can lead to metabolic imbalances and limit product yield. nih.gov

To overcome this, researchers have employed pathway compartmentalization reconstitution. This involves targeting specific enzymes or modules of enzymes to particular organelles to alleviate metabolic bottlenecks. For example, by identifying the subcellular location of the heterologous DHCR24 on the ER, scientists have strategically overexpressed different enzyme modules on either the ER or LDs to optimize the pathway. nih.gov

One study demonstrated that co-expressing LD-targeted ERG2/3 (C-5 sterol desaturase/C-5,6-desaturase) and DHCR24 modules significantly improved 7-DHC production. nih.gov Further expressing an ER-targeted module (ERG1/11/24) dramatically reduced the accumulation of the precursor squalene (B77637) and further boosted the 7-DHC titer. nih.gov This modular organelle localization strategy has proven effective, leading to significant increases in 7-DHC yields in shake flasks. nih.govfrontiersin.org

These metabolic engineering efforts highlight the importance of subcellular organization for pathway efficiency. By rationally re-routing enzymes to specific compartments, it is possible to create a more streamlined and efficient biosynthetic pathway, leading to substantially higher titers of the desired product.

Interactive Data Table: Impact of Engineered Compartmentalization on 7-DHC Production in S. cerevisiae

Strain/ModificationEngineering Strategy7-DHC Titer (mg/L)Key Finding
Initial StrainExpression of heterologous DHCR24 and blocking of ergosterol pathway.187.7Baseline production with initial pathway modifications.
SyBE_Sc01250035Co-expression of LD-targeted ERG2/3 and DHCR24.308.2Targeting specific enzymes to LDs improves metabolic flux. nih.gov
SyBE_Sc01250043Further expression of ER-targeted ERG1/11/24 and LD-targeted ERG25/26/27.360.6Modular compartmentalization further enhances 7-DHC production and reduces precursor accumulation. nih.gov
Engineered StrainKnockout of NEM1 (involved in lipid metabolism).250.8Deletion of genes related to lipid metabolism can improve production. nih.govnih.gov
Final Engineered StrainMulti-strategy engineering in a 5L bioreactor.1070Combination of pathway and host engineering leads to high-titer production. nih.govnih.gov
Optimized StrainCRISPRi inhibition of ERG6 and Ty1 transposon for gene copy increase.365.5 (shake flask)Dynamic regulation of competing pathways and increased gene dosage are effective strategies. nih.gov
Bioreactor FermentationOptimized strain from above in a 3L bioreactor.1328Scale-up fermentation further increases the final product titer. nih.gov

Biological Roles and Mechanistic Implications of 7 Dehydrocholesterol and Its Metabolites

Role in Cellular Redox Homeostasis and Oxidative Stress Response

7-Dehydrocholesterol (B119134) (7-DHC), the immediate precursor to cholesterol, plays a significant and complex role in maintaining cellular redox balance. Its unique chemical structure, featuring a conjugated diene system in its B-ring, makes it particularly reactive within the cellular environment, influencing oxidative stress responses through several mechanisms.

7-Dehydrocholesterol is exceptionally vulnerable to free radical-mediated oxidation. nih.govelifesciences.org Research has demonstrated that 7-DHC is one of the most easily oxidizable lipid molecules identified to date. acs.org Its propagation rate constant for peroxidation is approximately 200 times greater than that of cholesterol. nih.govacs.org This remarkable reactivity stems from the conjugated double bonds in its sterol ring structure. nih.gov

This high susceptibility means that under conditions of oxidative stress, 7-DHC can be rapidly consumed, acting as a sink for reactive oxygen species. Its rate of oxidation is even more than 10 times that of arachidonic acid, a polyunsaturated fatty acid widely considered to be highly prone to oxidation. nih.gov This inherent reactivity underscores its potential to significantly influence the landscape of lipid peroxidation within biological membranes. The accumulation of 7-DHC, as seen in certain metabolic disorders like Smith-Lemli-Opitz Syndrome (SLOS), creates a scenario where the potential for oxidative damage is significantly heightened due to the abundance of this easily oxidizable substrate. nih.govwashington.edu

Table 1: Comparison of Peroxidation Propagation Rate Constants (k_p)
CompoundPropagation Rate Constant (M⁻¹s⁻¹)Relative Reactivity vs. Cholesterol
7-Dehydrocholesterol (7-DHC)2260~200x
Cholesterol111x
Arachidonic Acid197~18x

The rapid peroxidation of 7-DHC leads to the formation of a diverse and complex array of oxidized derivatives known as oxysterols. washington.eduacs.org The free radical chain oxidation of 7-DHC can yield at least fifteen distinct oxysterols. nih.govacs.org The mechanism for their formation is proposed to involve the abstraction of hydrogen atoms by peroxyl radicals, primarily at the C-9 and/or C-14 positions, which leads to the formation of a pentadienyl radical intermediate. nih.govacs.org This is followed by a series of reactions common in lipid peroxidation, including oxygen addition and radical cyclization. acs.orgfigshare.com

These 7-DHC-derived oxysterols are not inert byproducts; they are biologically active molecules. Studies have shown that mixtures of these oxysterols can be cytotoxic to neuronal cells in micromolar concentrations. nih.govacs.org They have been found to reduce cell viability by decreasing proliferation and inducing differentiation in neuroblastoma cells. nih.gov In conditions where 7-DHC accumulates, such as in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), the subsequent increase in these reactive oxysterols is thought to contribute significantly to the disease's pathophysiology. nih.govelifesciences.orgacs.org One notable oxysterol metabolite, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a product of 7-DHC oxidation and is implicated in cellular signaling and pathology. elifesciences.orgbiorxiv.orgnih.gov

In model membrane systems, 7-DHC demonstrates a profound ability to modulate lipid peroxidation. Due to its superior reactivity towards peroxyl radicals, it can effectively shield other lipids, particularly polyunsaturated phospholipids (B1166683), from oxidative damage. wustl.edunih.gov By acting as a sacrificial antioxidant, 7-DHC intercepts chain-propagating radicals, thereby suppressing the autoxidation and subsequent fragmentation of phospholipids. wustl.edunih.govresearchgate.net

Molecular dynamics simulations suggest that 7-DHC and cholesterol have a virtually identical capacity to order and condense lipid bilayers. researchgate.netiaea.org This indicates that 7-DHC can integrate into membranes, including lipid rafts, similarly to cholesterol. nih.gov Once embedded in the membrane, its conjugated diene system is positioned to act as a potent radical-trapping antioxidant, protecting the membrane from the cascade of lipid peroxidation. nih.govresearchgate.net This shielding function is a key mechanism by which 7-DHC contributes to cellular redox homeostasis at the membrane level. nih.govresearchgate.net

Regulation of Programmed Cell Death Pathways

Emerging research has identified 7-DHC as a critical regulator of a specific form of programmed cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.

Recent findings have compellingly identified 7-DHC as a potent endogenous suppressor of ferroptosis. nih.govwustl.edunih.gov This anti-ferroptotic activity is a direct consequence of its high reactivity toward lipid peroxyl radicals. nih.govresearchgate.net By efficiently scavenging these radicals, 7-DHC breaks the chain reaction of lipid peroxidation that is the executionary mechanism of ferroptosis. nih.govresearchgate.net It effectively shields cellular membranes, including the plasma and mitochondrial membranes, from autoxidation. nih.govresearchgate.net

The accumulation of 7-DHC within a cell confers robust protection against ferroptosis inducers. wustl.edunih.gov This protective effect has been observed in various cancer cell lines, where elevated 7-DHC levels lead to a ferroptosis-resistant state. wustl.edunih.gov The mechanism involves 7-DHC acting as a radical-trapping agent, thereby preventing the lethal accumulation of lipid hydroperoxides. nih.govresearchgate.net This newly discovered prosurvival function positions 7-DHC as a crucial cell-intrinsic metabolite for counteracting oxidative lipid damage and escaping ferroptotic cell death. nih.govwustl.edu

The enzyme 7-dehydrocholesterol reductase (DHCR7) is the final enzyme in the cholesterol biosynthesis pathway, responsible for converting 7-DHC into cholesterol. biorxiv.orgnih.gov Because of this function, DHCR7 acts as a key modulator of ferroptosis sensitivity by controlling cellular levels of 7-DHC. nih.govbiorxiv.orgresearchgate.net High DHCR7 activity depletes the cellular pool of 7-DHC, thereby sensitizing cells to ferroptosis. Consequently, DHCR7 is considered a pro-ferroptotic gene. nih.govresearchgate.netresearchgate.net

Conversely, the genetic or pharmacological inhibition of DHCR7 leads to the accumulation of its substrate, 7-DHC. biorxiv.orgnih.gov This buildup of 7-DHC enhances the cell's anti-ferroptotic defenses, resulting in suppressed lipid peroxidation and resistance to ferroptosis. nih.govbiorxiv.org Genome-wide screening studies have confirmed that inhibiting DHCR7 protects hepatocytes and various cancer cells from ferroptotic death. biorxiv.orgresearchgate.net Therefore, the activity of DHCR7 dictates the balance between cholesterol synthesis and the availability of the anti-ferroptotic metabolite 7-DHC, representing a critical regulatory node in the ferroptosis pathway. nih.govresearchgate.net

Table 2: Role of DHCR7 and 7-DHC in Ferroptosis
ComponentFunctionEffect on 7-DHC LevelsOverall Impact on Ferroptosis
DHCR7 (High Activity)Converts 7-DHC to CholesterolDecreasePromotes (Pro-ferroptotic)
DHCR7 (Inhibition/Low Activity)Conversion of 7-DHC is blockedIncreaseSuppresses (Anti-ferroptotic)
7-Dehydrocholesterol (7-DHC)Traps lipid peroxyl radicalsN/ASuppresses (Anti-ferroptotic)

Interaction with Cellular Signaling Pathways

7-DHC and its oxygenated derivatives, known as oxysterols, are not merely structural components but also active signaling molecules that can modulate critical cellular pathways.

The Hedgehog (Hh) signaling pathway is fundamental for embryonic development and tissue maintenance. washington.edu Its function is intricately linked to sterols. While some side-chain oxysterols can augment Hh signaling, a distinct class of B-ring oxysterols derived from 7-DHC acts as inhibitors. washington.eduyoutube.com

In conditions like Smith-Lemli-Opitz Syndrome, where 7-DHC accumulates due to a deficiency in the enzyme 7-DHC reductase, there is a corresponding increase in its metabolites. washington.eduyoutube.com One such naturally occurring B-ring oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a potent antagonist of the Hh pathway. washington.edunih.gov DHCEO blocks signaling by inhibiting the activation of Smoothened (Smo), a key seven-transmembrane protein in the Hh cascade. washington.eduyoutube.com This inhibitory mechanism is distinct from that of other known Smo modulators like cyclopamine. washington.eduyoutube.com The accumulation of these inhibitory B-ring oxysterols provides a molecular rationale for the diminished Hedgehog pathway activity and associated developmental abnormalities seen in SLOS. washington.edu

Table 2: Key Molecules in 7-DHC-Mediated Hedgehog Signal Modulation

MoleculeClassRole in Hedgehog Signaling
7-Dehydrocholesterol (7-DHC) Sterol PrecursorPrecursor to inhibitory B-ring oxysterols washington.eduyoutube.com
3β,5α-dihydroxycholest-7-en-6-one (DHCEO) B-Ring OxysterolAntagonist; inhibits Smoothened (Smo) activation washington.edunih.gov
Smoothened (Smo) 7-Transmembrane ProteinEssential signal transducer; target of DHCEO inhibition washington.eduyoutube.com

The primary influence of 7-dehydrocholesterol on intracellular calcium signaling is indirect but profound, stemming from its role as the direct precursor to vitamin D3. wikipedia.orgwashington.edu The conversion of 7-DHC to vitamin D3 in the skin via ultraviolet B (UVB) radiation is the main source of this essential vitamin for humans. washington.edu Vitamin D, in its hormonally active form (1,25-dihydroxyvitamin D3), is a principal regulator of whole-body calcium and phosphate (B84403) homeostasis. nih.govyoutube.com

This active form of vitamin D governs the absorption of dietary calcium in the intestines and modulates calcium levels in bone, thereby maintaining serum calcium within a narrow physiological range. Therefore, the availability and metabolism of 7-DHC are upstream determinants of the body's capacity to regulate calcium. Furthermore, locally produced vitamin D metabolites within various cell types may play a role in cellular calcium homeostasis by modifying the activity of calcium ion channels. youtube.com Studies on patients with chronic kidney disease have shown that vitamin D3 supplementation can lower elevated intracellular calcium concentrations by decreasing calcium entry through specific channels like CRAC and purinergic P2X7 channels. nih.gov

Protein Adduction by Reactive Electrophiles Derived from 7-Dehydrocholesterol

Due to its conjugated diene structure in the B-ring, 7-DHC is significantly more susceptible to free radical oxidation than cholesterol. This oxidation process generates a complex mixture of products, including reactive electrophilic species. These electrophiles, which can include α,β-unsaturated enones and epoxides, are capable of forming covalent bonds with nucleophilic residues on proteins, a process known as protein adduction.

The formation of these sterol electrophile-protein adducts has been linked to cellular stress and pathologies associated with perturbations in redox status. While the precise identities of all adducted proteins and the full functional consequences of these modifications are still under investigation, it is clear that the accumulation of highly oxidizable 7-DHC provides a source for these reactive molecules. Studies using alkynyl surrogates of 7-DHC have provided evidence for the formation of sterol-protein adducts within cells, confirming that 7-DHC-derived electrophiles are capable of inducing covalent protein modification.

Interplay with Other Sterols

The metabolic pathways of sterols are complex and interconnected, with various sterols influencing the synthesis and metabolism of others. One significant interaction is the competitive effect of the fungal sterol, ergosterol (B1671047), on the metabolism of 7-dehydrocholesterol and cholesterol.

Ergosterol, a primary component of fungal cell membranes, has been shown to exert competitive effects on the metabolism of 7-dehydrocholesterol (7-DHC), a crucial precursor to both cholesterol and vitamin D3 in mammals. wikipedia.orgtaylorandfrancis.com This interaction primarily revolves around the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. wikipedia.org

Detailed Research Findings:

Research has demonstrated that ergosterol acts as a substrate for DHCR7, the same enzyme responsible for converting 7-DHC to cholesterol. wikipedia.org This dual substrate specificity leads to a competitive inhibition of the conversion of 7-DHC to cholesterol in the presence of ergosterol. As a result, an accumulation of 7-DHC is observed, alongside a decrease in cholesterol levels. wikipedia.orgtaylorandfrancis.com

Further in vivo studies on rats fed a high-fat and high-sucrose diet supplemented with ergosterol confirmed these findings. Long-term intake of high ergosterol resulted in a significant increase in plasma 7-dehydrocholesterol levels and a decrease in cholesterol precursors like squalene (B77637) and desmosterol. taylorandfrancis.com This demonstrates that ergosterol inhibits the postsqualene pathway of cholesterol synthesis. wikipedia.org

The competitive interplay between ergosterol and 7-DHC at the enzymatic level of DHCR7 highlights a significant interaction between fungal and mammalian sterol metabolism. This competitive inhibition by ergosterol effectively shifts the metabolic balance, leading to an increase in the systemic pool of 7-DHC.

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameAbbreviation
7-Dehydrocholesterol7-DHC
7-Dehydrocholesterol Oleate
Ergosterol
Cholesterol
Brassicasterol (B190698)
Lathosterol (B1674540)
Desmosterol
Squalene

Table 2: Summary of Research Findings on Ergosterol's Effects

FindingModel SystemKey OutcomeReference
Ergosterol is converted to brassicasterol by DHCR7.Human HepG2 cellsDemonstrates ergosterol is a substrate for DHCR7. wikipedia.org
Ergosterol induces accumulation of 7-dehydrocholesterol.Human HepG2 cells, RatsCompetitive inhibition of DHCR7 leads to increased 7-DHC. wikipedia.orgtaylorandfrancis.com
Ergosterol decreases cholesterol levels.Human HepG2 cells, RatsInhibition of the postsqualene pathway of cholesterol synthesis. wikipedia.orgtaylorandfrancis.com
Ergosterol alters the expression of cholesterol biosynthesis enzymes.Human HepG2 cellsIncreased EBP, decreased DHCR7 and DHCR24 expression. wikipedia.org

Advanced Research Methodologies for 7 Dehydrocholesterol and Its Esters

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of sterols and their esters, providing the high resolution required to separate these structurally similar molecules from complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterols and Sterol Esters (e.g., 7-Dehydrocholesterol (B119134) Oleate)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and versatile tool for the analysis of 7-DHC and its esters. This technique offers high sensitivity and specificity, allowing for both identification and quantification.

Sample Preparation and Separation: Biological samples typically undergo a saponification step to hydrolyze sterol esters to their free sterol form, followed by extraction of the non-saponifiable fraction. For the analysis of intact sterol esters like 7-Dehydrocholesterol Oleate, saponification is omitted, and lipids are extracted directly. Solid-phase extraction (SPE) is often employed for sample cleanup and to isolate sterols from other lipid classes. lipidmaps.org

Chromatographic separation is commonly achieved using reverse-phase HPLC columns, such as C18 columns. lipidmaps.orgresearchgate.net Gradient elution with mobile phases consisting of solvents like methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) is used to resolve different sterol species. lipidmaps.orgresearchgate.net

Detection and Quantification: Mass spectrometry is the preferred method for detection due to its high selectivity. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for sterol analysis. researchgate.net In positive APCI mode, sterols often lose a water molecule, forming [M+H-H₂O]⁺ ions, which are characteristic and aid in identification. researchgate.net For enhanced sensitivity, chemical derivatization can be employed. For instance, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been shown to significantly improve the limit of detection for 7-DHC. nih.gov

Quantification is typically performed using an isotope dilution method, where a known amount of a stable isotope-labeled internal standard, such as deuterated 7-DHC (d₇-7-DHC), is added to the sample. nih.gov This approach corrects for variations in sample preparation and instrument response, ensuring accurate quantification.

Parameter HPLC-MS Method Details References
Sample Preparation Saponification (for total sterols), Liquid-Liquid or Solid-Phase Extraction lipidmaps.orgresearchgate.net
Chromatography Reverse-phase C18 column lipidmaps.orgresearchgate.net
Mobile Phase Gradient of methanol, acetonitrile, water, with additives (e.g., ammonium acetate) lipidmaps.orgresearchgate.net
Ionization Source APCI or ESI researchgate.net
Ionization Mode Positive ion mode, monitoring for [M+H-H₂O]⁺ researchgate.net
Quantification Isotope dilution with deuterated internal standards nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the comprehensive analysis of sterol profiles. A key step in the GC-MS analysis of sterols is derivatization, which is necessary to increase the volatility and thermal stability of these compounds. core.ac.uk

Derivatization: The most common derivatization method for sterols is silylation, which involves converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. core.ac.uk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netsigmaaldrich.com This process improves chromatographic peak shape and reduces the likelihood of thermal degradation in the GC inlet and column. core.ac.uk

Separation and Detection: Derivatized sterols are separated on a capillary GC column, typically with a non-polar stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra provide characteristic fragmentation patterns that serve as a molecular fingerprint for identification. researchgate.net For example, the TMS derivative of 7-DHC produces a unique mass spectrum that allows for its unambiguous identification. researchgate.net GC-MS is a valuable tool for identifying and quantifying 7-DHC in various biological samples, including milk and plasma. jasem.com.trnih.gov

Step GC-MS Procedure References
Derivatization Conversion to trimethylsilyl (TMS) ethers using reagents like BSTFA core.ac.ukresearchgate.netsigmaaldrich.com
Separation Capillary gas chromatography jasem.com.trnih.gov
Ionization Electron Ionization (EI) researchgate.net
Detection Mass spectrometry, analyzing characteristic fragmentation patterns researchgate.net

Spectrophotometric Approaches for 7-Dehydrocholesterol Detection

Spectrophotometric methods, particularly UV-Visible absorption spectroscopy, provide a straightforward and rapid means of detecting 7-DHC. This technique leverages the unique light-absorbing properties of the conjugated diene system within the 7-DHC molecule.

The presence of conjugated double bonds in the B ring of 7-DHC results in a characteristic UV absorption spectrum with maximum absorbance peaks typically observed between 270 and 285 nm. researchgate.netresearchgate.net The exact wavelength of maximum absorbance can be influenced by the solvent used. umich.edu This distinct spectral feature allows for the direct detection and quantification of 7-DHC. The conversion of 7-DHC to previtamin D₃ upon exposure to UVB radiation can also be monitored by observing the changes in the UV absorption spectrum over time. researchgate.netwikipedia.org

Cellular and Molecular Biology Techniques in 7-Dehydrocholesterol Research

The study of 7-DHC and its esters extends beyond chemical analysis to understanding their roles in cellular processes and the impact of genetic factors on their metabolism.

Genetic Manipulation and Gene Expression Analysis (e.g., CRISPR-Cas9, shRNA, RT-PCR, Western Blot)

Genetic manipulation techniques are pivotal for investigating the function of enzymes involved in 7-DHC metabolism, most notably 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol. nih.gov

Gene Silencing: Techniques like RNA interference (RNAi) using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are employed to specifically reduce the expression of the DHCR7 gene. scbt.comnih.govnih.gov This "knockdown" of DHCR7 leads to an accumulation of cellular 7-DHC, creating valuable cell models to study the consequences of impaired 7-DHC metabolism. nih.govnih.gov

Gene Editing: More permanent genetic modifications can be achieved using CRISPR-Cas9 technology to create "knock-out" cell lines or animal models that completely lack a functional DHCR7 gene.

Gene Expression Analysis: To assess the effectiveness of gene manipulation or to study the regulation of cholesterol biosynthesis, researchers measure the expression levels of relevant genes. Real-time polymerase chain reaction (RT-PCR) is used to quantify mRNA levels of genes like DHCR7 and others in the cholesterol synthesis pathway. biorxiv.orgnih.gov

Protein Analysis: Western blotting is used to detect and quantify the levels of specific proteins, such as the DHCR7 enzyme. This allows researchers to confirm that changes in gene expression translate to changes in protein levels. biorxiv.org

Technique Application in 7-DHC Research References
shRNA/siRNA Knockdown of DHCR7 gene expression to induce 7-DHC accumulation in cells. scbt.comnih.govnih.gov
CRISPR-Cas9 Creation of DHCR7 knockout models for in-depth functional studies.
RT-PCR Quantification of mRNA levels of DHCR7 and other cholesterol biosynthesis genes. biorxiv.orgnih.gov
Western Blot Detection and quantification of DHCR7 protein levels to confirm gene expression changes. biorxiv.org

Metabolic Labeling Studies with Deuterated 7-Dehydrocholesterol

Metabolic labeling with stable isotopes is a powerful strategy to trace the metabolic fate of 7-DHC within a biological system. In these studies, cells or animals are incubated with 7-DHC that has been chemically synthesized to contain heavy isotopes, such as deuterium. medchemexpress.com

Deuterated 7-dehydrocholesterol (d₇-7-DHC) is a commonly used tracer. nih.govnih.gov By introducing d₇-7-DHC to cells, researchers can follow its conversion into various metabolites over time. nih.gov The labeled products can be distinguished from their unlabeled, endogenous counterparts by their higher mass using mass spectrometry (either HPLC-MS or GC-MS). nih.govnih.gov This approach has been instrumental in confirming the conversion of 7-DHC to cholesterol and in identifying novel oxysterols and other metabolites derived from 7-DHC. nih.govnih.govnih.gov

Utilization of Cell Culture Models (e.g., Keratinocytes, Neuro2a cells, HepG2 cells, Human Fibroblasts)

Cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms involving 7-Dehydrocholesterol (7-DHC) and its esters. These in vitro systems allow for controlled investigations into the metabolism, cytotoxicity, and biological activities of 7-DHC and its derivatives in specific cell types relevant to human physiology and disease.

Keratinocytes: As the primary cell type in the epidermis, keratinocytes are crucial for studying the role of 7-DHC in skin biology, particularly its function as the precursor to vitamin D3. Research has shown that epidermal keratinocytes can metabolize both endogenous and exogenous 7-DHC. nih.gov Studies have demonstrated that P450scc (CYP11A1) in keratinocytes can convert 7-DHC into 7-dehydropregnenolone (7DHP), a biologically active sterol that can inhibit keratinocyte proliferation. nih.govplos.org Furthermore, investigations using keratinocytes have explored the consequences of 7-DHC accumulation, as seen in Smith-Lemli-Opitz syndrome (SLOS). Partially replacing cholesterol with 7-DHC in keratinocytes was found to enhance UVA-induced oxidative stress, leading to increased production of reactive oxygen species (ROS) and prostaglandin (B15479496) E2. nih.gov This finding suggests a mechanism for the photosensitivity observed in SLOS patients. nih.gov Cultured keratinocytes treated with 7-DHC also show increased expression of heat shock proteins, which may confer resistance to UVB-induced damage. researchgate.net

Neuro2a cells: The mouse neuroblastoma cell line, Neuro2a, is extensively used as a model to study the neurological aspects of SLOS, a condition characterized by elevated 7-DHC levels. nih.govnih.gov These cells are employed to investigate the effects of DHCR7 inhibitors and to screen for pharmacologically active compounds that modulate 7-DHC levels. nih.govacs.org For instance, studies have shown that various antipsychotic and antidepressant drugs can increase 7-DHC levels in Neuro2a cells. nih.gov Dhcr7-deficient Neuro2a cells, which mimic the biochemical phenotype of SLOS, serve as a valuable tool for identifying small molecules that can reduce the accumulation of 7-DHC and its toxic oxysterol derivatives. nih.govnih.gov Research using this cell line has demonstrated that the mixture of oxysterols derived from 7-DHC oxidation is cytotoxic, reduces cell viability in a dose- and time-dependent manner, and can trigger changes in gene expression. nih.govnih.govacs.org

Human Fibroblasts: Skin fibroblasts, particularly those derived from individuals with SLOS, offer a clinically relevant model for studying the pathophysiology of 7-DHC accumulation. nih.govnih.gov Cultured SLOS fibroblasts exhibit elevated levels of 7-DHC and have been used to demonstrate that 7-DHC can act as an effective feedback inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. nih.gov This suggests that the accumulation of 7-DHC itself can down-regulate cholesterol production. nih.gov Furthermore, these cells have been instrumental in identifying and characterizing oxysterols derived from 7-DHC oxidation in a biological context. nih.govnih.gov For example, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) has been identified as a significant biomarker for 7-DHC oxidation in SLOS fibroblasts. nih.govresearchgate.net Studies have also shown that both cholesterol and 7-dehydrocholesterol can inhibit the in situ degradation of sphingomyelin (B164518) in cultured human fibroblasts. nih.gov

Cell ModelResearch FocusKey FindingsReferences
KeratinocytesMetabolism of 7-DHC in skin, photosensitivityMetabolize 7-DHC to 7DHP via P450scc, which inhibits proliferation. 7-DHC enhances UVA-induced oxidative stress. nih.govplos.orgnih.gov
Neuro2a cellsNeurological aspects of SLOS, drug screeningUsed to model 7-DHC accumulation and screen for drugs affecting its levels. 7-DHC-derived oxysterols are cytotoxic. nih.govnih.govacs.orgnih.gov
HepG2 cellsHepatic cholesterol and lipid metabolismEstablished model for studying cholesterol homeostasis and the effects of lipid-lowering agents. ifctp.orgnih.govnih.govmdpi.com
Human Fibroblasts (SLOS)Pathophysiology of 7-DHC accumulation7-DHC inhibits HMG-CoA reductase. Used to identify biomarkers of 7-DHC oxidation like DHCEO. nih.govnih.govnih.govnih.gov

In Vitro Oxidation Models for Studying 7-Dehydrocholesterol Reactivity

The unique conjugated diene structure in the B-ring of 7-Dehydrocholesterol makes it exceptionally susceptible to oxidation, a characteristic that is central to its biological functions and potential toxicity. acs.orgnih.gov In vitro oxidation models are critical for understanding the chemical reactivity of 7-DHC, identifying its oxidation products (oxysterols), and elucidating the mechanisms of their formation.

Non-Enzymatic Free Radical Oxidation: A primary in vitro model involves the free radical-mediated oxidation of 7-DHC in solution, often initiated by azo compounds. acs.org These studies have revealed that 7-DHC is significantly more vulnerable to autoxidation than cholesterol. nih.gov This high reactivity leads to the formation of a complex mixture of over a dozen different oxysterols. nih.govacs.org Detailed mechanistic studies propose that the oxidation process involves the abstraction of hydrogen atoms, leading to the formation of various peroxide products. nih.govacs.org These primary oxysterols can be highly reactive and are often converted to more stable metabolites in biological systems. nih.gov The cytotoxicity of these oxysterol mixtures has been confirmed in various cell lines, including Neuro2a cells, suggesting that the accumulation of these products could contribute to the pathology of conditions like SLOS. acs.orgnih.gov One of the major and stable oxidation products identified through these models is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), which has been established as a reliable biomarker for 7-DHC oxidation in both cell and mouse models of SLOS. nih.govresearchgate.net

Enzymatic Oxidation: In addition to non-enzymatic processes, the oxidation of 7-DHC can be catalyzed by enzymes. In vitro models using purified enzymes or subcellular fractions have been employed to study these reactions. For example, cytochrome P450 46A1 (CYP46A1) has been shown to oxidize 7-DHC, yielding multiple hydroxylated products. nih.gov Another key enzyme, cytochrome P450 7A1 (CYP7A1), is also known to catalyze the oxidation of 7-dehydrocholesterol. Furthermore, recent research has highlighted the role of 7-dehydrocholesterol reductase (DHCR7) itself as a pro-ferroptotic player, while its substrate, 7-DHC, acts as a potent suppressor of ferroptosis by protecting phospholipids (B1166683) from autoxidation. news-medical.net This dual role underscores the complexity of 7-DHC's reactivity within a biological context. news-medical.net

Oxidation ModelDescriptionKey FindingsReferences
Non-Enzymatic Free Radical OxidationOxidation of 7-DHC in solution, typically initiated by free radical generators.7-DHC is highly susceptible to autoxidation, forming a complex mixture of cytotoxic oxysterols. DHCEO is a major stable product and biomarker. nih.govnih.govacs.orgresearchgate.net
Enzymatic OxidationIncubation of 7-DHC with purified enzymes (e.g., cytochrome P450s) or cellular fractions.Specific enzymes like CYP46A1 can hydroxylate 7-DHC. DHCR7/7-DHC system plays a role in regulating ferroptosis. nih.govnews-medical.net

Derivatives and Structural Analogs of 7 Dehydrocholesterol in Academic Research

Synthesis and Characterization of Fatty Acid Esters of 7-Dehydrocholesterol (B119134), including 7-Dehydrocholesterol Oleate

The synthesis of fatty acid esters of 7-dehydrocholesterol (7-DHC) is a subject of academic and industrial interest, often aimed at creating derivatives with specific physical properties or for use as intermediates in the production of other compounds, such as vitamin D3. While detailed characterization data for this compound is not extensively documented in readily available literature, the general principles of synthesis for 7-dehydrocholesterol esters are well-established.

One documented method involves a multi-step chemical synthesis starting from cholesterol. This process can include protecting the hydroxyl group of cholesterol, followed by bromination to introduce a bromine atom at the 7-position. The resulting 7-bromo-cholesterol ester can then be reacted to form the 7-dehydrocholesterol ester google.com. A patented process suggests that reacting 7-bromo-cholesterol esters with dioxaphospholanes can produce 7-dehydrocholesterol esters in high yield and purity google.com. The starting materials for this process can be esters of 7-bromo-cholesterol formed with various aliphatic and aromatic organic acids, such as acetic acid or benzoic acid google.com. The resulting 7-dehydrocholesterol ester can subsequently be saponified (hydrolyzed) to yield pure 7-dehydrocholesterol google.com.

Another common chemical strategy for esterification, which could be applied to 7-DHC, is transesterification. For instance, the transesterification of methyl esters of fatty acids with a substrate containing hydroxyl groups, catalyzed by an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), has been effectively used to create fatty acid esters of other complex molecules like starch rug.nl. This method has proven successful in achieving a high degree of substitution, even with long-chain unsaturated fatty acids like oleic acid rug.nl. Such established esterification techniques form the basis for the potential synthesis of this compound.

The characterization of these esters would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the ester functional group.

Investigating Oxysterol Products of 7-Dehydrocholesterol Oxidation

7-Dehydrocholesterol is highly susceptible to free radical oxidation, leading to the formation of a complex mixture of oxygenated derivatives known as oxysterols. mdpi.comnih.gov Research has shown that the free radical chain oxidation of 7-DHC yields more than a dozen distinct oxysterol products. nih.govacs.org This high reactivity is a key feature of 7-DHC's chemistry and has significant biological implications, particularly in conditions where 7-DHC levels are elevated. acs.org

The oxidation process is initiated by the abstraction of hydrogen atoms from the C-9 or C-14 positions by a peroxyl radical. acs.orgacs.orgfigshare.com This initial step forms a pentadienyl radical intermediate, which then undergoes further reactions, including oxygen addition and radical cyclization, to generate a diverse array of stable oxysterol products. acs.orgacs.orgfigshare.com

Among the identified products is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), a novel oxysterol that has been identified as a potential biomarker for 7-DHC oxidation in biological systems, such as in cell and mouse models for Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by elevated 7-DHC levels. nih.gov Studies suggest that DHCEO may be formed from primary oxidation products like 5α,6α-epoxycholest-7-en-3β-ol and 7-cholesten-3β,5α,6β-triol. nih.gov The mixture of oxysterols derived from 7-DHC has been found to be cytotoxic to neuroblastoma cells, highlighting the potential pathological role of 7-DHC oxidation. nih.govacs.org

A systematic study involving the free radical oxidation of 7-DHC at 37°C led to the isolation and characterization of fifteen different oxysterols using NMR spectroscopy and mass spectrometry. acs.orgfigshare.com

Table 1: Selected Oxysterol Products from 7-Dehydrocholesterol (7-DHC) Oxidation

Product Category Specific Compound Examples Reference
Epoxides 5α,6α-epoxycholest-7-en-3β-ol nih.gov
Triols 7-cholesten-3β,5α,6β-triol nih.gov
Keto-diols 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) nih.gov
Other Oxysterols Over a dozen distinct compounds identified acs.orgacs.orgfigshare.com

This table is illustrative and not exhaustive of all identified oxidation products.

Comparative Studies of Cholestadienols and their Oxidative Reactivity

Comparative studies on the oxidative reactivity of various cholestadienols (sterols with two double bonds) have revealed the exceptionally high oxidizability of 7-dehydrocholesterol. acs.org 7-DHC is considered one of the most easily oxidized lipid molecules known, a characteristic attributed to its specific conjugated double bond system in the B-ring. mdpi.comacs.org

The rate-determining step in the free radical oxidation of lipids is typically the reaction of a peroxyl radical with the lipid molecule. nih.gov The reactivity can be quantified by the propagation rate constant (kH). Studies measuring this constant have shown that 7-DHC reacts with peroxyl radicals at a rate significantly faster than other sterols and fatty acids. nih.gov For example, the propagation rate constant for 7-DHC is approximately 200 times greater than that of cholesterol. nih.govacs.org

This high reactivity is notable because the abstractable hydrogen atoms in 7-DHC are mono-allylic, whereas in polyunsaturated fatty acids like linoleate (B1235992), the bis-allylic hydrogens are typically the most reactive. nih.govnih.gov The rate constant per reactive hydrogen atom for 7-DHC is more than 35 times that of the bis-allylic hydrogens in linoleate. nih.gov

Research comparing 7-DHC with other cholestadienols, such as 8-dehydrocholesterol (B109809) (8-DHC), has helped to refine the understanding of its oxidation mechanism. acs.org These studies confirmed that dienols that can form a pentadienyl radical within ring B of the sterol structure are generally more reactive. acs.org Even the least reactive cholestadienol tested demonstrated a reactivity that was about 40 times greater than that of cholesterol. nih.gov This high reactivity across the class of cholestadienols suggests that oxidative stress could be a significant factor in metabolic disorders where these cholesterol precursors accumulate. acs.orgnih.gov

Table 2: Comparative Oxidative Reactivity (Propagation Rate Constants)

Compound Propagation Rate Constant (kH, M⁻¹s⁻¹) Relative Reactivity Note Reference
7-Dehydrocholesterol (7-DHC) 2260 The largest rate constant known for a lipid molecule. nih.gov
Cholesterol 11 Approx. 200 times less reactive than 7-DHC. nih.govnih.gov
Linoleate 62 A common polyunsaturated fatty acid. nih.govnih.gov
Oleate 0.88 A common monounsaturated fatty acid. nih.gov

Rate constants are for hydrogen atom transfer to linoleate peroxyl radicals at 37°C.

Mechanistic Implications in Inherited Disorders of Sterol Metabolism

Smith-Lemli-Opitz Syndrome (SLOS) as a Model for 7-Dehydrocholesterol (B119134) Accumulation

Smith-Lemli-Opitz Syndrome is an autosomal recessive disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-DHC to cholesterol. The blockage of this critical step leads to a significant accumulation of 7-DHC and a concurrent deficiency in cholesterol, a molecule essential for embryonic development and postnatal physiology. The dual biochemical abnormalities of elevated 7-DHC and reduced cholesterol levels are the primary drivers of the wide spectrum of clinical features observed in SLOS, which can range from mild to severe.

The deficiency of DHCR7 in SLOS results in a characteristic and diagnostic sterol profile in affected individuals. This profile is marked by a significant increase in the concentration of 7-DHC in plasma and tissues, coupled with a decrease in cholesterol levels. The ratio of 7-DHC to total sterols is a key biochemical marker for the diagnosis and assessment of the severity of SLOS. The accumulation of 7-DHC is not uniform across all tissues, with the brain showing particularly high levels, which is believed to contribute to the neurological deficits seen in the syndrome.

Table 1: Typical Alterations in Sterol Profiles in Smith-Lemli-Opitz Syndrome

SterolChange in SLOSBiochemical Consequence
7-Dehydrocholesterol (7-DHC) Significantly IncreasedAccumulation in plasma and tissues, leading to cellular toxicity.
Cholesterol Significantly DecreasedImpaired cell membrane function, myelination, and steroid hormone synthesis.
7-DHC/Cholesterol Ratio Markedly ElevatedA primary diagnostic marker for SLOS.

The accumulation of 7-DHC is not a benign event. 7-DHC itself can interfere with the normal function of cell membranes and intracellular signaling pathways. Furthermore, 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols. These oxysterols are biologically active molecules that can induce cellular toxicity, inflammation, and apoptosis. Some of the key oxysterols derived from 7-DHC include 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) and 24-hydroxy-7-dehydrocholesterol. These molecules are implicated in the disruption of cellular processes and are thought to contribute significantly to the pathophysiology of SLOS. The accumulation of these toxic metabolites is believed to play a role in the developmental abnormalities and ongoing cellular damage observed in individuals with SLOS.

The increased levels of 7-DHC in SLOS create a pro-oxidative environment within the cell. 7-DHC is more susceptible to lipid peroxidation than cholesterol, leading to the generation of reactive oxygen species (ROS). This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the cellular dysfunction and tissue damage seen in SLOS. The link between 7-DHC accumulation and oxidative stress provides a further layer of understanding of the complex pathogenesis of this disorder and suggests potential avenues for therapeutic intervention aimed at mitigating oxidative damage.

Q & A

Q. How does ligand exchange (e.g., oleate vs. thiols) affect the spectroscopic properties of 7-Dehydrocholesterol derivatives?

  • Methodological Answer: UV-Vis absorption spectroscopy (e.g., monitoring λmax shifts in hexane) paired with density functional theory (DFT) calculations elucidates electronic transitions. Ligand-exchange protocols (e.g., using decanethiol) must optimize reaction time and molar ratios to prevent sterol degradation, as demonstrated in analogous CdS nanocrystal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.